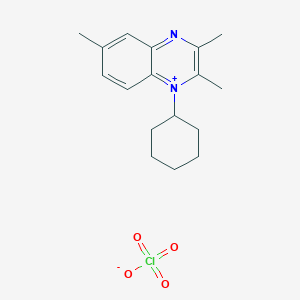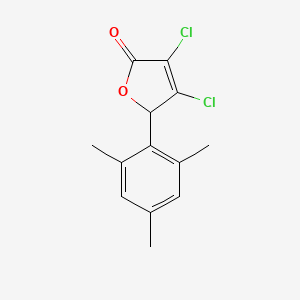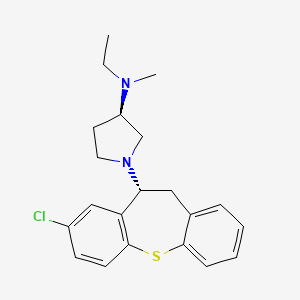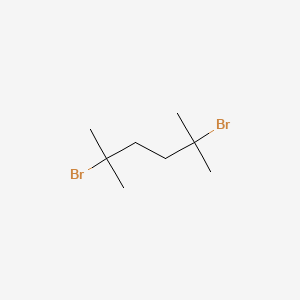![molecular formula C10H13ClO2S2 B14628573 4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride CAS No. 56056-52-1](/img/structure/B14628573.png)
4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a benzene ring. The compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride typically involves the reaction of 4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction is as follows:
4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonic acid+SOCl2→4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonyl Thiols: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of sulfonamide-based drugs.
Biological Studies: Employed in the modification of biomolecules to study their functions and interactions.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Lacks the 2-methylpropylsulfanyl group.
4-Chlorobenzene-1-sulfonyl chloride: Contains a chlorine atom instead of the 2-methylpropylsulfanyl group.
4-Nitrobenzene-1-sulfonyl chloride: Contains a nitro group instead of the 2-methylpropylsulfanyl group.
Uniqueness
4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride is unique due to the presence of the 2-methylpropylsulfanyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions
Eigenschaften
CAS-Nummer |
56056-52-1 |
|---|---|
Molekularformel |
C10H13ClO2S2 |
Molekulargewicht |
264.8 g/mol |
IUPAC-Name |
4-(2-methylpropylsulfanyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S2/c1-8(2)7-14-9-3-5-10(6-4-9)15(11,12)13/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
OTRUIKJEYYZSCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC1=CC=C(C=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)




![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)




![2H-3,6-Methanocycloocta[c]pyrazole](/img/structure/B14628546.png)

phosphane](/img/structure/B14628550.png)
